

An In-Depth Technical Guide to 2-Methyltryptamine for Scientific Professionals

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Compound of Interest

Compound Name: **2-Methyltryptamine**

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An authoritative overview of the chemical properties, synthesis, pharmacology, and analytical methodologies for 2-methyl-1H-indole-3-ethanamine.

Introduction

2-Methyltryptamine (2-MT), a substituted tryptamine, is a compound of significant interest within the scientific community for its distinct pharmacological profile. As a serotonin receptor agonist, its structural modifications compared to its parent compound, tryptamine, lead to altered activity and effects, making it a valuable tool in neuropharmacological research. This guide provides a comprehensive technical overview of **2-Methyltryptamine**, intended for researchers, scientists, and professionals in drug development.

Core Chemical Identifiers and Properties

A foundational understanding of **2-Methyltryptamine** begins with its fundamental chemical identifiers and physical properties.

Identifier	Value
IUPAC Name	2-(2-methyl-1H-indol-3-yl)ethanamine[1]
CAS Number	2731-06-8[1][2]
Molecular Formula	C ₁₁ H ₁₄ N ₂ [1][2]
Molar Mass	174.247 g·mol ⁻¹ [1]
Melting Point	108 °C[2]

Chemical Synthesis of 2-Methyltryptamine

The synthesis of **2-Methyltryptamine** can be approached through several routes, with the Grandberg synthesis being a notable and scalable method. This method is a modification of the Fischer indole synthesis.

Grandberg Synthesis

The Grandberg synthesis provides an efficient route to **2-Methyltryptamine** from readily available starting materials. The reaction involves the condensation of phenylhydrazine with 5-chloro-2-pentanone in aqueous ethanol at reflux.[3][4] This one-pot reaction proceeds through the formation of a hydrazone, followed by cyclization and rearrangement to yield the final product.[4] This method has been successfully scaled up for larger-scale production.[4]

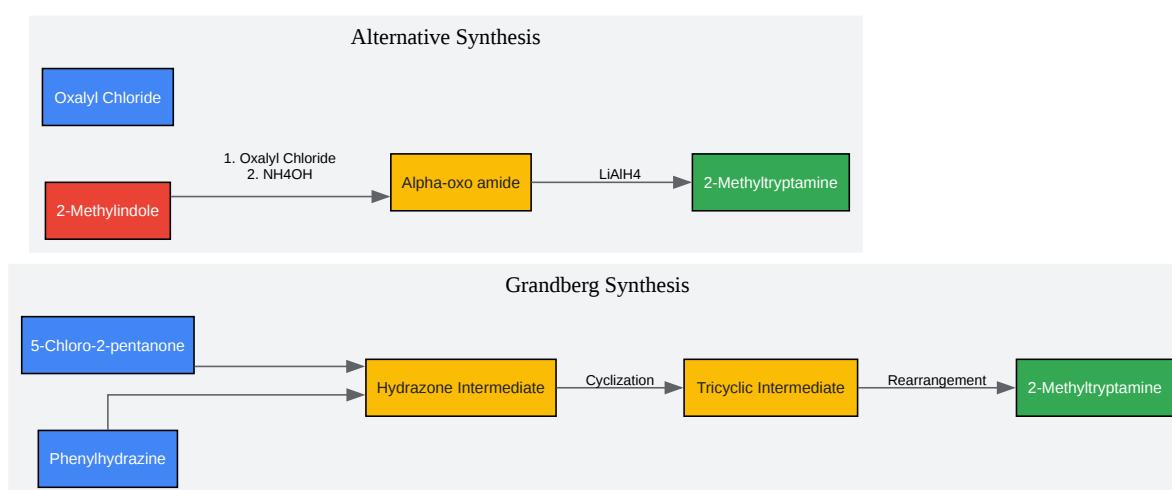
Experimental Protocol: Grandberg Synthesis of **2-Methyltryptamine**[3]

- Reaction Setup: In a suitable reaction vessel, combine phenylhydrazine and a stoichiometric amount of 5-chloro-2-pentanone in aqueous ethanol.
- Reflux: Heat the reaction mixture to reflux.
- Workup: After the reaction is complete, employ an appropriate workup protocol to isolate the crude **2-Methyltryptamine**.
- Purification: Crystallize the crude product from toluene to obtain **2-Methyltryptamine** of high purity (>99%).

Alternative Synthetic Routes

Other synthetic strategies for **2-Methyltryptamine** have also been described in the literature. One common approach begins with 2-methylindole, which is acylated with oxalyl chloride. The resulting α -oxo acid chloride is then reacted with aqueous ammonia to form an α -oxo amide. Subsequent reduction of this intermediate with a reducing agent like lithium aluminum hydride yields **2-Methyltryptamine**.^[3] However, this method can result in the formation of impurities, such as dimers.^[3]

Another route involves the condensation of 2-methylindole-3-carboxaldehyde with nitromethane to produce a nitroolefin intermediate. Reduction of this intermediate, again often with lithium aluminum hydride, affords **2-Methyltryptamine** in good yield and purity.^[3]



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Caption: Key synthetic pathways to **2-Methyltryptamine**.

Pharmacological Profile

2-Methyltryptamine's pharmacological activity is primarily characterized by its interaction with serotonin receptors. It exhibits a significantly different affinity and potency profile compared to tryptamine.

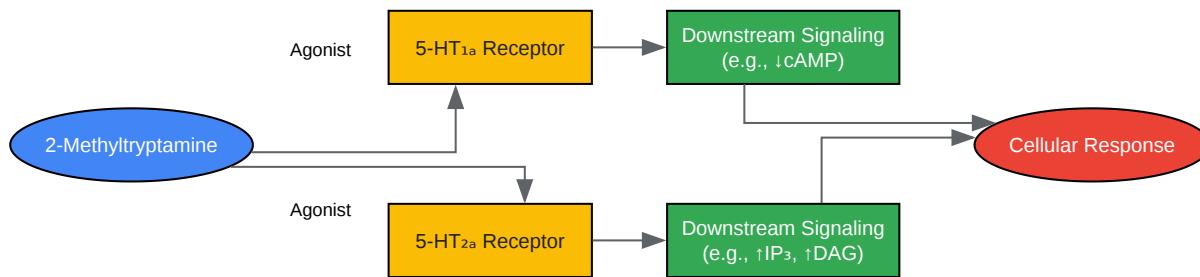
Receptor Binding and Functional Activity

2-Methyltryptamine demonstrates affinity for both the 5-HT_{1a} and 5-HT_{2a} serotonin receptors. [1] Its binding affinity (Ki) is lower than that of tryptamine, indicating a reduced propensity to bind to these receptors.[1] Functionally, it acts as an agonist at these receptors, though with lower potency (EC₅₀) than tryptamine.[1]

Receptor	Ki (nM)	EC ₅₀ (nM)
5-HT _{1a}	1,095	12,534
5-HT _{2a}	7,774	4,598

Data from a comparative study with tryptamine.[1]

The effects of **2-Methyltryptamine** in animal models are mixed in terms of producing psychedelic-like behaviors. While one study reported the induction of the head-twitch response (HTR), a behavioral proxy for psychedelic effects, another study did not observe this effect at the same dose.[1] It does not appear to induce conditioned place preference or changes in locomotor activity in rodents.[1]



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Caption: Simplified signaling of **2-Methyltryptamine** at serotonin receptors.

Analytical Methodologies

The accurate identification and quantification of **2-Methyltryptamine** in various matrices are crucial for research and forensic applications. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of tryptamines. Due to the polar nature of the amine group, derivatization is often performed to improve chromatographic performance.

Experimental Protocol: GC-MS Analysis of **2-Methyltryptamine**

- Sample Preparation (from an aqueous matrix):
 - To 1.0 mL of the sample, add a suitable internal standard.
 - Adjust the pH to basic (e.g., with NaOH) to ensure the analyte is in its free base form.
 - Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
 - Evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Derivatization:
 - To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA).
 - Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
- GC-MS Conditions (Typical):
 - Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5).
 - Carrier Gas: Helium at a constant flow rate.

- Injection: Split or splitless injection.
- Temperature Program: An appropriate temperature gradient to ensure separation from other components.
- MS Detection: Electron ionization (EI) with a full scan or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with mass spectrometry (LC-MS), offers high sensitivity and specificity for the analysis of **2-Methyltryptamine** without the need for derivatization.

Experimental Protocol: HPLC-MS/MS Analysis of **2-Methyltryptamine**

- Sample Preparation:
 - For biological matrices like plasma or urine, a protein precipitation step (e.g., with acetonitrile) is typically required.
 - Centrifuge the sample to remove precipitated proteins.
 - The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
- HPLC Conditions (Typical):
 - Column: A reverse-phase C18 column is commonly used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).
- MS/MS Detection:
 - Ionization: Electrospray ionization (ESI) in positive mode.

- Detection Mode: Multiple reaction monitoring (MRM) for quantitative analysis, selecting specific precursor-to-product ion transitions for **2-Methyltryptamine** and an internal standard.

Conclusion

2-Methyltryptamine is a compound with a unique pharmacological profile that continues to be of interest to the scientific community. A thorough understanding of its chemical properties, synthesis, and analytical detection methods is essential for researchers working with this and related tryptamines. The protocols and data presented in this guide provide a solid foundation for further investigation and application in a laboratory setting. As with any research chemical, proper safety precautions and handling procedures are paramount.

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